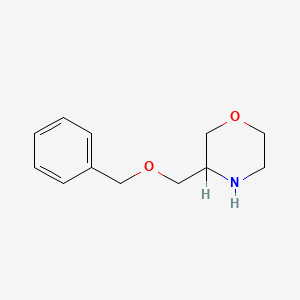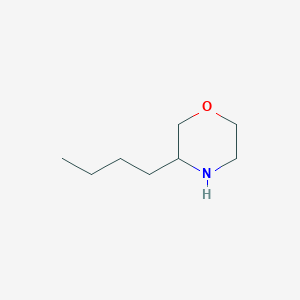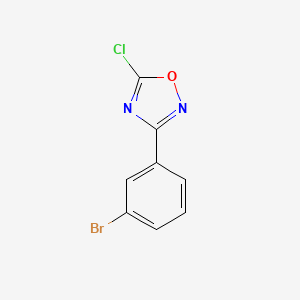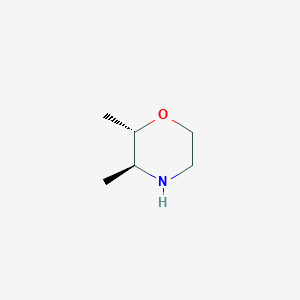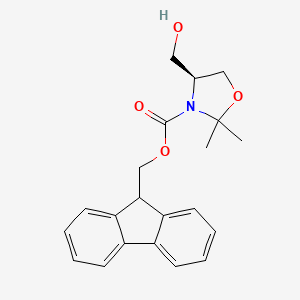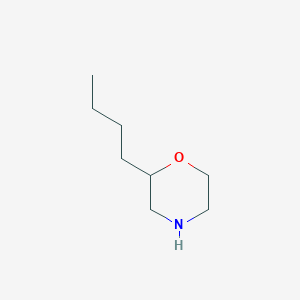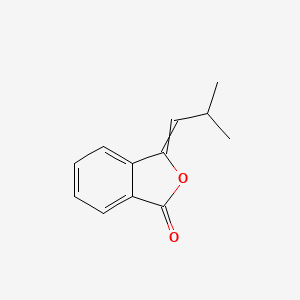
(E)-3-Isobutylidenephthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Isobutylidenephthalide is an organic compound belonging to the class of phthalides Phthalides are known for their diverse biological activities and are often found in various natural products this compound is characterized by its unique structure, which includes a phthalide core with an isobutylidene substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Isobutylidenephthalide typically involves the condensation of phthalic anhydride with isobutyraldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired phthalide. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Isobutylidenephthalide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The phthalide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-Isobutylidenephthalide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits various biological activities, such as antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, this compound is investigated for its use in developing new pharmaceuticals.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-Isobutylidenephthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
(E)-3-Isobutylidenephthalide can be compared with other phthalides and related compounds to highlight its uniqueness. Similar compounds include:
3-Butylidenephthalide: Differing by the substituent at the 3-position, this compound has a butylidene group instead of an isobutylidene group.
3-Methylphthalide: This compound has a methyl group at the 3-position, resulting in different chemical and biological properties.
3-Isopropylidenephthalide: With an isopropylidene group at the 3-position, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88542-70-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(3E)-3-(2-methylpropylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7+ |
InChI Key |
LYSNVWBBICAAMS-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC(C)C=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)
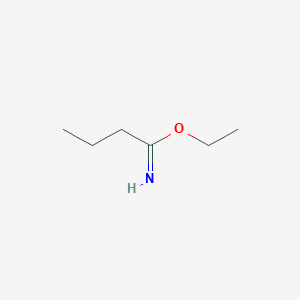
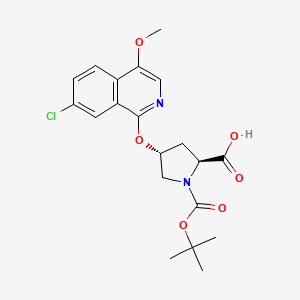
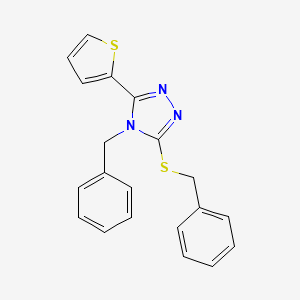
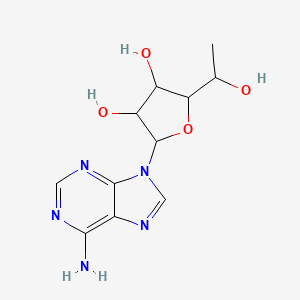
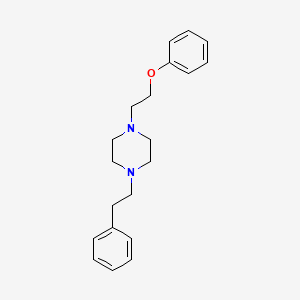
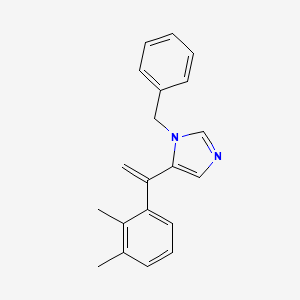
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
